4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
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Overview
Description
4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two methyl groups on the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the reaction of 4-chloro-2-fluoroaniline with 1,3-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorophenyl isocyanate
- 4-Chloro-2-fluorophenylboronic acid
- 4-Chloro-2-fluorophenylmethanol
Uniqueness
4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of two methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H11ClFN3 |
---|---|
Molecular Weight |
239.67 g/mol |
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H11ClFN3/c1-6-10(11(14)16(2)15-6)8-4-3-7(12)5-9(8)13/h3-5H,14H2,1-2H3 |
InChI Key |
QMXRWPSHMXGOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=C(C=C(C=C2)Cl)F)N)C |
Origin of Product |
United States |
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